(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Nomenclature and Structural Identity

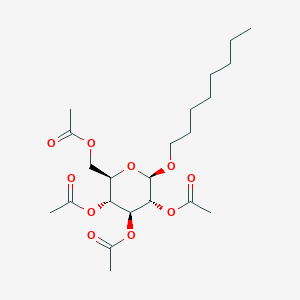

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate possesses multiple systematic nomenclature designations that reflect its complex structural features and stereochemical configuration. According to chemical databases, this compound is officially designated with the Chemical Abstracts Service number 38954-67-5 and carries the molecular formula C22H36O10, corresponding to a molecular weight of 460.52 grams per mole. The systematic International Union of Pure and Applied Chemistry name explicitly describes the stereochemical configuration at each chiral center, indicating the (2R,3R,4S,5R,6R) absolute configuration that defines the three-dimensional arrangement of substituents around the pyranose ring system.

Alternative nomenclature systems provide additional clarity regarding the compound's structural identity and chemical relationships. The compound is commonly referred to as n-Octyl-β-D-Glucopyranoside tetraacetate, which emphasizes its derivation from the beta-anomer of D-glucose through glycosidic bond formation with n-octanol, followed by acetylation of the remaining hydroxyl groups. This nomenclature convention aligns with established carbohydrate chemistry terminology and facilitates understanding of the compound's synthetic origin and structural features. The designation β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate specifically identifies the positions of acetylation at the C-2, C-3, C-4, and C-6 carbons of the glucose moiety, while maintaining the octyl substitution at the anomeric position.

The structural identity of this compound is further characterized by specific stereochemical descriptors that define its three-dimensional molecular architecture. The InChI key RNGLREVZONTJLS-QMCAAQAGSA-N provides a unique digital fingerprint for database searches and computational applications. The canonical SMILES notation CCCCCCCCO[C@@H]1OC@HC@HOC(=O)C encodes the complete structural information including stereochemistry and connectivity patterns. These various nomenclature systems collectively establish the unambiguous chemical identity of this tetraacetylated octyl glucoside derivative and facilitate its recognition across different chemical databases and research applications.

Historical Development of n-Octyl-β-D-Glucopyranoside Tetraacetate

The historical development of n-Octyl-β-D-Glucopyranoside tetraacetate traces its origins to the pioneering work of Emil Fischer in the late 19th century, when he first synthesized and identified alkyl glucosides through acid-catalyzed glycosidation reactions. Fischer's fundamental research in 1893 established the theoretical framework for glycoside synthesis, introducing what became known as Fischer glycosidation, which involves the acid-catalyzed reaction of glucose with alcohols to form glycosidic bonds. This foundational work provided the conceptual basis for understanding carbohydrate chemistry and laid the groundwork for the subsequent development of more complex glycoside derivatives, including acetylated forms that would emerge decades later.

The progression from Fischer's initial work to the development of acetylated alkyl glucosides involved significant advances in carbohydrate protection chemistry and synthetic methodology. The Koenigs-Knorr synthesis, introduced in 1901 by Wilhelm Koenigs and Eduard Knorr, provided an alternative stereoselective approach to glycoside formation that utilized acetohaloglucose intermediates. This method involved the preparation of tetra-O-acetyl-glucopyranosyl halides as key intermediates, which could undergo nucleophilic substitution with alcohols to form glycosidic bonds with defined stereochemistry. The acetyl protecting groups in these intermediates served dual purposes: protecting the hydroxyl groups during the glycosidation reaction and providing synthetic handles for subsequent transformations.

The specific development of n-octyl-β-D-glucopyranoside tetraacetate represents a convergence of these historical synthetic methodologies with the practical need for lipophilic carbohydrate derivatives. The compound can be synthesized through multiple approaches, including direct acetylation of the parent octyl glucoside or through the use of peracetylated glucose precursors in glycosidation reactions. Modern synthetic approaches have refined these classical methods to achieve higher yields and improved selectivity, with reported overall yields of approximately 80% from glucose starting materials. The availability of this compound as a commercial product with high purity specifications, such as the 98% purity grade available from chemical suppliers, reflects the maturation of synthetic carbohydrate chemistry and the standardization of production methods.

Position in Glycoside Chemistry

The compound this compound occupies a distinctive position within the broader field of glycoside chemistry as a fully protected alkyl glucoside derivative that bridges the gap between simple glycosides and complex carbohydrate constructs. Glycosides, defined as compounds chemically derived from glucose through glycosidic bond formation, represent one of the most important classes of naturally occurring and synthetic carbohydrates. The systematic classification of glycosides encompasses multiple categories based on the chemical constitution of the aglycone moiety, with alkyl derivatives representing one of the four primary groups that include benzene derivatives, styrene derivatives, and anthracene derivatives.

Within the alkyl glucoside subfamily, the tetraacetylated octyl derivative represents an advanced synthetic intermediate that demonstrates the sophisticated methodology available for carbohydrate modification and protection. The presence of four acetyl ester groups at the C-2, C-3, C-4, and C-6 positions transforms the hydrophilic glucose core into a predominantly lipophilic molecule with enhanced solubility in organic solvents. This structural modification fundamentally alters the compound's physical and chemical properties while maintaining the core glucosidic framework that defines its chemical classification. The acetyl protecting groups serve multiple functions in synthetic chemistry, including prevention of unwanted side reactions, enhancement of crystallinity for purification purposes, and provision of reactive sites for further chemical transformations.

The stereochemical configuration of this compound, specifically the β-configuration at the anomeric center, places it within the beta-glucoside subclass that exhibits distinct conformational and reactivity patterns compared to alpha-glucoside analogs. The β-linkage results in an equatorial orientation of the octyl substituent relative to the pyranose ring, which influences both the compound's three-dimensional structure and its interactions with biological systems. This stereochemical feature is particularly significant in the context of enzymatic recognition and chemical reactivity, as many carbohydrate-processing enzymes exhibit high selectivity for specific anomeric configurations. The maintenance of the D-glucose configuration throughout the synthetic transformations preserves the natural stereochemical pattern found in biological systems, thereby retaining potential for enzymatic deprotection and biological activity.

Relationship to Alkyl Glucosides and Derivatives

The structural and functional relationship between this compound and the broader family of alkyl glucosides reveals important insights into carbohydrate chemistry and surfactant science. The parent compound, n-octyl-β-D-glucopyranoside, belongs to the alkyl polyglucosides family, which represents a significant class of non-ionic surfactants derived from renewable carbohydrate sources. These compounds exhibit critical micelle concentrations that vary with alkyl chain length, with octyl glucoside derivatives typically demonstrating intermediate surfactant properties between shorter and longer chain analogs. The tetraacetylated derivative maintains the fundamental octyl-glucose core structure while exhibiting dramatically altered solubility and reactivity profiles due to the ester protecting groups.

Comparative analysis of alkyl glucoside derivatives reveals structure-activity relationships that govern their physical properties and applications. Alkyl glucosides with chain lengths ranging from C8 to C16 have been extensively studied, with octyl derivatives representing an optimal balance between surfactant activity and synthetic accessibility. The Critical Micelle Concentration values for these compounds generally decrease with increasing alkyl chain length, while their effectiveness as membrane protein solubilization agents varies based on both chain length and anomeric configuration. The acetylated octyl glucoside derivative, while not exhibiting surfactant properties in its protected form, serves as a versatile synthetic intermediate that can be converted to the active surfactant through selective deacetylation reactions.

The relationship between the tetraacetylated compound and related thioglucoside analogs demonstrates the diversity possible within the alkyl glucoside framework through heteroatom substitution. n-Octyl β-D-thioglucopyranoside, which contains a sulfur atom in place of the glycosidic oxygen, exhibits enhanced stability toward enzymatic degradation while maintaining similar surfactant properties to the parent oxygen analog. The synthesis of such analogs often utilizes acetylated intermediates similar to the tetraacetylated octyl glucoside, highlighting the compound's role as a key synthetic building block in carbohydrate chemistry. These structural variations provide insights into the molecular features responsible for biological activity and chemical stability, informing the design of next-generation carbohydrate derivatives with improved properties.

The following table summarizes key comparative data for octyl glucoside derivatives and related compounds:

| Compound Type | Molecular Formula | Critical Micelle Concentration | Stability Features |

|---|---|---|---|

| n-Octyl-β-D-glucopyranoside | C14H28O6 | 9 millimolar | Standard glucosidase sensitivity |

| n-Octyl-β-D-thioglucopyranoside | C14H28O5S | 9 millimolar | Enhanced glucosidase resistance |

| Tetraacetyl octyl glucoside | C22H36O10 | Not applicable | Complete protection from hydrolysis |

| Decyl glucoside derivatives | Variable | 2-3 millimolar | Chain length dependent |

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLREVZONTJLS-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240135 | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38954-67-5 | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic derivative of tetrahydropyran that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- CAS Number : 3947-62-4

- Chemical Structure : The compound features a tetrahydropyran ring with acetoxymethyl and octyloxy substituents. The stereochemistry at the 2, 3, 4, 5, and 6 positions is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Protection of hydroxyl groups.

- Formation of the tetrahydropyran ring.

- Introduction of the acetoxymethyl and octyloxy groups.

Research indicates that the synthetic route can yield high purity and good overall yields, which are essential for subsequent biological testing .

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of tetrahydropyran derivatives. For example:

- A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- The presence of the octyloxy group is hypothesized to enhance membrane permeability, thereby increasing antimicrobial efficacy.

Antioxidant Activity

Research has shown that related compounds possess antioxidant properties:

- In vitro assays indicated that these compounds can scavenge free radicals effectively, potentially reducing oxidative stress in cells .

- The triacetate structure may contribute to enhanced stability and activity in biological systems.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines:

- In vitro tests on human cancer cell lines revealed that it could induce apoptosis in a dose-dependent manner .

- Further research is needed to elucidate the mechanisms behind these effects.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments were conducted using varying concentrations of the compound against common pathogens.

- Results showed a significant reduction in bacterial growth at higher concentrations (≥100 µg/mL), suggesting potential as a therapeutic agent.

-

Cytotoxicity Assay :

- Testing against breast cancer cell lines showed IC50 values indicating effective cytotoxicity at concentrations as low as 50 µg/mL.

- Mechanistic studies suggested involvement of mitochondrial pathways in inducing cell death.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 348.30 g/mol |

| CAS Number | 3947-62-4 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| IC50 (Cytotoxicity) | 50 µg/mL |

| Antioxidant Activity | Moderate scavenging ability |

Applications De Recherche Scientifique

Pharmaceutical Applications

- Drug Development : The compound's structural characteristics make it a candidate for drug formulation due to its potential bioactivity. Its ability to interact with biological systems can be harnessed in the design of therapeutics targeting specific diseases.

- Glycosylation Studies : The presence of acetoxymethyl and octyloxy groups allows for studies in glycosylation processes. This is particularly relevant in the synthesis of glycoproteins and other carbohydrate-based drugs .

- Antiviral and Antimicrobial Properties : Preliminary studies suggest that derivatives of tetrahydropyran compounds exhibit antiviral and antimicrobial activities. Further investigation into this compound could reveal similar properties .

Biochemical Applications

- Enzyme Inhibition : The compound may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Understanding its interaction with specific enzymes could lead to advancements in metabolic engineering .

- Cellular Studies : Its application in cell culture studies can help elucidate cellular mechanisms and pathways influenced by glycosylated compounds. This is crucial for drug discovery and development .

Material Science Applications

- Polymer Chemistry : The compound can be utilized to synthesize new polymeric materials with specific properties such as increased hydrophobicity or improved mechanical strength due to the octyloxy group .

- Nanotechnology : Incorporating this compound into nanocarriers may enhance drug delivery systems by improving solubility and stability of therapeutic agents .

Case Study 1: Glycosylation in Drug Development

A recent study investigated the use of similar tetrahydropyran derivatives in the synthesis of glycosylated drugs. The results indicated improved efficacy and selectivity against target cells when compared to non-glycosylated counterparts.

Case Study 2: Antimicrobial Activity

Research conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains. This suggests that (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate could be evaluated for similar properties.

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Impact

The table below compares key structural and functional differences:

Key Observations :

- Lipophilicity: The octyloxy group in the target compound increases logP compared to phenylthio or aminoethoxy derivatives, favoring passive diffusion across lipid bilayers .

- Reactivity : The oxo derivative (C=O) undergoes ketone-specific reactions (e.g., nucleophilic additions), while acetoxy groups in the target compound are prone to hydrolysis .

- Biological Interactions: Aminoethoxy and phenylthio variants show targeted bioactivity (e.g., enzyme inhibition), whereas the octyloxy group may enhance nonspecific cellular uptake .

Méthodes De Préparation

Key Steps:

- Starting Material: A suitably protected sugar derivative or tetrahydropyran precursor.

- Introduction of Octyloxy Group: Nucleophilic substitution or etherification at C-6 hydroxyl.

- Acetylation: Using acetic anhydride in the presence of pyridine or other base catalysts to acetylate free hydroxyl groups.

- Purification: Recrystallization or chromatographic techniques to isolate the pure triacetate.

Detailed Preparation Methods

Etherification to Introduce Octyloxy Group

- The C-6 hydroxyl group on the tetrahydropyran ring is converted to an octyloxy substituent via nucleophilic substitution.

- Typical reagents include octyl bromide or octyl tosylate as alkylating agents.

- Reaction conditions often involve a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature control (room temperature to mild heating) is critical to avoid side reactions.

Acetylation of Hydroxyl Groups

- Following etherification, the remaining free hydroxyl groups at positions 2 (acetoxymethyl), 3, 4, and 5 are acetylated.

- Acetic anhydride is the acetylating agent, often used in excess.

- Pyridine acts as both solvent and catalyst, scavenging the acetic acid formed.

- Reaction is typically performed at 0°C to room temperature to ensure selective acetylation and prevent overreaction.

- Reaction time varies from 1 to several hours depending on scale and desired conversion.

Purification and Isolation

- After completion, the reaction mixture is quenched with water or an aqueous acid.

- Organic extraction with solvents such as dichloromethane (CH2Cl2) separates the product.

- Drying agents (e.g., anhydrous sodium sulfate) remove residual water.

- Concentration under reduced pressure yields crude product.

- Purification is achieved via recrystallization from solvents like petroleum ether/diethyl ether mixtures or by column chromatography.

- Final product is characterized by NMR, MS, and melting point analysis to confirm structure and purity.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Etherification | Octyl bromide, K2CO3, DMF, RT to 50°C | Mild heating improves yield, avoids side reactions |

| Acetylation | Acetic anhydride, pyridine, 0°C to RT | Controlled temperature for selectivity |

| Work-up | Water quench, CH2Cl2 extraction | Efficient separation of organic layer |

| Purification | Recrystallization or chromatography | Solvent system optimized for purity |

Research Findings and Data

- The synthesis route employing selective etherification followed by acetylation yields the target compound with high stereochemical fidelity.

- NMR spectroscopy confirms the presence of acetyl groups and octyloxy substituent with characteristic chemical shifts.

- Mass spectrometry (HRMS) validates molecular weight consistent with the triacetate structure.

- Purity levels typically exceed 95% after purification, suitable for further biological or chemical studies.

Comparative Analysis with Related Compounds

| Compound Name | Key Functional Groups | Synthetic Complexity | Notes |

|---|---|---|---|

| (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | Octyloxy + triacetate esters | High | Requires selective etherification step |

| (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate | Keto group at C-6 instead of octyloxy | Moderate | Simpler acetylation, no etherification |

| 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide | Bromide substituent at C-6 | Moderate | Used as intermediate in synthesis |

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | Protected sugar derivative (e.g., glucose) |

| Etherification Agent | Octyl bromide or tosylate |

| Base | Potassium carbonate or sodium hydride |

| Acetylation Agent | Acetic anhydride |

| Catalyst/Solvent | Pyridine |

| Temperature Range | 0°C to 50°C |

| Purification Methods | Recrystallization, chromatography |

| Characterization | NMR, MS, melting point |

Q & A

Q. What are the foundational synthetic strategies for preparing this compound?

The synthesis typically begins with carbohydrate derivatives (e.g., hexopyranosides) as starting materials. Key steps include:

- Hydroxyl Group Protection : Acetylation of hydroxyl groups using acetic anhydride or acetyl chloride to prevent undesired side reactions during subsequent steps .

- Octyloxy Introduction : Alkylation or nucleophilic substitution to attach the octyloxy group at the C6 position.

- Selective Deprotection/Re-protection : Sequential removal and re-protection of acetyl groups to achieve regioselective functionalization. Methodological Tip: Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding.

Q. What are the primary research applications of this compound in academia?

- Glycobiology : Used to study carbohydrate-protein interactions, particularly in mimicking natural glycosides for lectin binding assays .

- Chemical Synthesis : Serves as a chiral building block for synthesizing complex glycoconjugates or lipidated therapeutics .

- Structural Analysis : The acetylated framework aids in crystallographic studies to resolve stereochemical configurations.

Q. How should researchers safely handle this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosol risks, employ NIOSH-certified respirators (e.g., P95 for particulates) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation) .

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst Selection : Trimethylphosphine (used in THF at 0°C) enhances nucleophilic substitution efficiency, achieving yields up to 87% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve octyloxy group incorporation.

- Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions during alkylation. Data Tip: Characterize intermediates via H/C NMR to confirm regiochemical fidelity before proceeding .

Q. What analytical techniques are critical for resolving structural ambiguities?

- NMR Spectroscopy : H NMR identifies acetyl proton signals (δ 1.8–2.1 ppm) and anomeric protons (δ 4.5–5.5 ppm). C NMR confirms acetylation (δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 388.37 for [M+Na]) and detects synthetic byproducts.

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the tetrahydropyran ring conformation.

Q. How can researchers address contradictions in reported toxicity data?

- Literature Cross-Validation : Compare hazard classifications across SDS (e.g., Indagoo reports H302/H315 vs. absent ecotoxicity data in Section 12 ).

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (Category 4, LD > 300 mg/kg) .

- Experimental Validation : Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity thresholds.

Q. What strategies ensure compound stability during long-term storage?

- Storage Conditions : Store at 2–8°C under inert gas (argon/nitrogen) to prevent acetyl group hydrolysis .

- Container Material : Use amber glass vials with PTFE-lined caps to minimize light/air exposure.

- Stability Monitoring : Periodically analyze via HPLC to detect degradation products (e.g., free hydroxyl groups from deacetylation).

Research Design & Data Analysis

Q. How to design experiments to study its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize lectins on sensor chips to measure binding kinetics (K) with the compound .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of carbohydrate-protein interactions.

- Molecular Dynamics (MD) Simulations : Model octyloxy chain flexibility and its role in membrane anchoring.

Q. What are common pitfalls in interpreting spectroscopic data for this compound?

- Overlapping NMR Signals : Use 2D techniques (COSY, HSQC) to resolve crowded regions (e.g., anomeric protons).

- Acetyl Migration : Monitor for unexpected peaks in H NMR, indicating acyl group rearrangement under basic conditions.

- Artifacts in MS : Differentiate sodium adducts ([M+Na]) from fragmentation ions via collision-induced dissociation (CID).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.